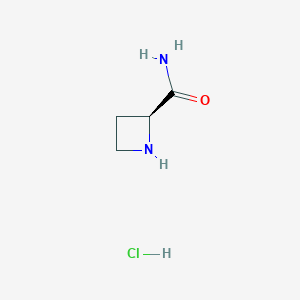
(S)-Azetidine-2-carboxamide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-Azetidine-2-carboxamide hydrochloride is a chiral compound with significant potential in various scientific fields. It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle, and is often used in research due to its unique structural properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Azetidine-2-carboxamide hydrochloride typically involves the cyclization of suitable precursors under controlled conditions. One common method includes the reaction of azetidine with carboxylic acid derivatives in the presence of a base. The reaction conditions often require careful temperature control and the use of solvents like methanol or ethanol to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process generally includes the purification of the product through crystallization or chromatography to ensure high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-Azetidine-2-carboxamide hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions often involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Halogenated compounds, often in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.
Applications De Recherche Scientifique
(S)-Azetidine-2-carboxamide hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (S)-Azetidine-2-carboxamide hydrochloride involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular pathways, influencing processes like cell signaling and metabolism.
Comparaison Avec Des Composés Similaires
Similar Compounds
Azetidine-2-carboxylic acid: Another azetidine derivative with similar structural properties.
Proline: A naturally occurring amino acid with a similar cyclic structure.
Pyrrolidine: A five-membered nitrogen-containing heterocycle with comparable reactivity.
Uniqueness
(S)-Azetidine-2-carboxamide hydrochloride is unique due to its specific chiral configuration and the presence of both amide and hydrochloride functional groups
Propriétés
Formule moléculaire |
C4H9ClN2O |
|---|---|
Poids moléculaire |
136.58 g/mol |
Nom IUPAC |
(2S)-azetidine-2-carboxamide;hydrochloride |
InChI |
InChI=1S/C4H8N2O.ClH/c5-4(7)3-1-2-6-3;/h3,6H,1-2H2,(H2,5,7);1H/t3-;/m0./s1 |
Clé InChI |
HMZQWWPOZADCDJ-DFWYDOINSA-N |
SMILES isomérique |
C1CN[C@@H]1C(=O)N.Cl |
SMILES canonique |
C1CNC1C(=O)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


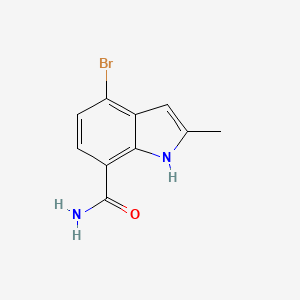
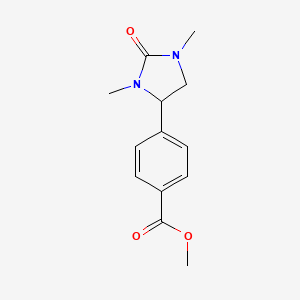
![3-Aminospiro[cyclobutane-1,3'-indolin]-2'-one](/img/structure/B13979135.png)

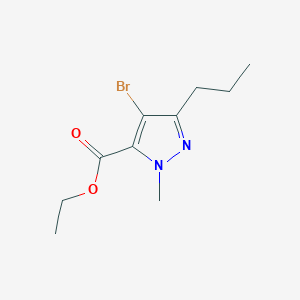

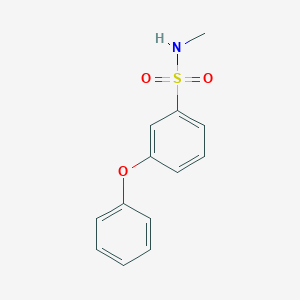
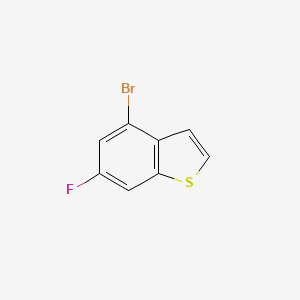
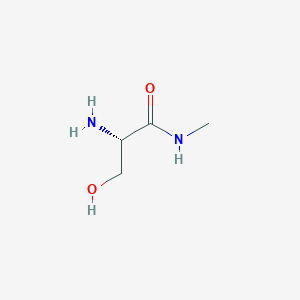
![Methyl 2-(2,2-dimethyl-3a,5,6,6a-tetrahydro-[1,3]dioxolo[4,5-c]pyrrol-4-ylidene)acetate](/img/structure/B13979179.png)
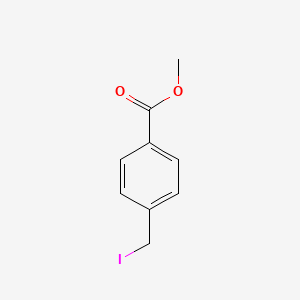
![7-(2-Chloroacetyl)-1,7-diazaspiro[3.5]nonan-2-one](/img/structure/B13979213.png)


